
8-Bromo-3'-deoxy-3'-fluoroguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3’-deoxy-3’-fluoroguanosine: is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves the bromination and fluorination of guanosine derivatives. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide and fluorinating agents like diethylaminosulfur trifluoride. The reactions are carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of 8-Bromo-3’-deoxy-3’-fluoroguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the guanine base.
Reduction: Reduction reactions can modify the bromine and fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and thiols.
Major Products Formed: The major products formed from these reactions include various derivatives of 8-Bromo-3’-deoxy-3’-fluoroguanosine with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
8-Bromo-3’-deoxy-3’-fluoroguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has potential applications in cancer therapy due to its antitumor activity. It is also being investigated for its antiviral properties against viruses such as herpes simplex and human immunodeficiency virus (HIV).
Mechanism of Action
The mechanism of action of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal function of these enzymes, leading to cell death .
Comparison with Similar Compounds
- 8-Bromo-2’-deoxyguanosine
- 3’-Deoxy-3’-fluoroguanosine
- 8-Fluoro-3’-deoxyguanosine
Comparison: 8-Bromo-3’-deoxy-3’-fluoroguanosine is unique due to the presence of both bromine and fluorine substituents on the guanine base. This dual substitution enhances its biological activity and specificity compared to other similar compounds. The combination of these substituents provides a balance between stability and reactivity, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H11BrFN5O4 |
|---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
2-amino-8-bromo-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrFN5O4/c11-9-14-4-6(15-10(13)16-7(4)20)17(9)8-5(19)3(12)2(1-18)21-8/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t2-,3-,5-,8-/m1/s1 |
InChI Key |
DAPLYTKKVZTKEF-YOUMAJLPSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















